N-[3-(diethylamino)-2-hydroxypropyl]-N-(3-nitrophenyl)benzenesulfonamide -

N-[3-(diethylamino)-2-hydroxypropyl]-N-(3-nitrophenyl)benzenesulfonamide

Catalog Number: EVT-4111671
CAS Number:
Molecular Formula: C19H25N3O5S
Molecular Weight: 407.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Molecular Structure Analysis
  • Complexation with metal ions: The nitrogen atoms in the diethylamino and sulfonamide groups could act as potential coordination sites for metal ions. []
  • Nucleophilic substitution reactions: The nitro group could be susceptible to nucleophilic aromatic substitution under specific conditions. []
Future Directions
  • Exploring its coordination chemistry: Investigating its ability to form complexes with various metal ions could unveil potential applications in catalysis or materials science. []

N-(4-Halo-2-nitrophenyl)benzenesulfonamide

Compound Description: N-(4-Halo-2-nitrophenyl)benzenesulfonamide derivatives are a class of compounds that can be synthesized through the metal-promoted tandem nitration and halogenation of N-phenylbenzenesulfonamide []. This method is chemoselective and compatible with various functional groups. 4-Halo-2-nitroaniline, a crucial intermediate for synthesizing benzimidazoles and quinoxaline derivatives, can be directly prepared using this method.

4-[[(Hexylamino)carbonyl]amino]-N-[4-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]phenyl]-benzenesulfonamide (L755507)

Compound Description: L755507 is a β3-adrenoceptor agonist []. Upon binding to the β3-adrenoceptor, L755507 activates both Gs and Gi proteins. This activation leads to various downstream signaling events, including increased cAMP accumulation and the phosphorylation of extracellular signal-regulated kinase 1/2 (Erk1/2) and p38 mitogen-activated protein kinase (p38 MAPK) [].

(S)-N-[4-[2-[[3-[3-(Acetamidomethyl)phenoxy]-2-hydroxypropyl]amino]ethyl]phenyl]benzenesulfonamide (L748337)

Compound Description: L748337 acts as a selective antagonist for the β3-adrenoceptor []. When L748337 binds to the β3-adrenoceptor, it predominantly activates Gi/o signaling pathways, leading to the phosphorylation of Erk1/2 and p38 MAPK [].

4-(4-fluorophenyl)-N-(4-nitrophenyl)-6-phenylpyrimidin-2-amine (PPA5)

Compound Description: PPA5 is a phenylpyrimidine derivative that shows potent inhibitory effects on cell viability in human lung cancer cells []. Its mechanism of action involves inducing cell cycle arrest at the G2/M phase, suggesting its potential as a radiosensitizer in cancer treatment [].

4-((4-(4-fluorophenyl)pyrimidin-2-yl)amino)-3-methoxy-N-methyl -benzamide (PPA13)

Compound Description: PPA13, a phenylpyrimidine derivative, displays significant inhibitory activity against human lung cancer cell viability []. This inhibitory effect is associated with its ability to induce cell cycle arrest at the G2/M phase, making PPA13 a potential candidate for enhancing radiosensitivity in cancer therapy [].

4-((4-(4-fluorophenyl)pyrimidin-2-yl)amino)benzenesulfonamide (PPA14)

Compound Description: PPA14, belonging to the phenylpyrimidine derivative class, exhibits substantial inhibitory effects on the viability of human lung cancer cells []. The mechanism underlying its inhibitory action involves triggering cell cycle arrest at the G2/M phase. This characteristic highlights PPA14 as a potential agent for improving the efficacy of radiotherapy in cancer treatment [].

4-((4-(2-chlorophenyl)pyrimidin-2-yl)amino)benzenesulfonamide (PPA15)

Compound Description: PPA15, a phenylpyrimidine derivative, demonstrates potent inhibitory action against human lung cancer cell viability []. Its mechanism of action involves inducing cell cycle arrest at the G2/M phase and increasing the sub-G1 cell population, marking it as a potential candidate for radiosensitization in cancer therapy []. Additionally, PPA15 inhibits multiple cyclin-dependent kinases (CDKs) involved in cell cycle regulation [].

4-((4-(2-chlorophenyl)pyrimidin-2-yl)amino)-N-methylbenzamide (PPA17)

Compound Description: PPA17, a type of phenylpyrimidine derivative, exhibits substantial inhibitory activity against the viability of human lung cancer cells []. The mechanism behind this inhibitory effect is its capacity to induce cell cycle arrest at the G2/M phase, making PPA17 a potential enhancer of radiosensitivity in cancer treatment [].

3,4-dimethoxy-N-(4-(3-nitrophenyl)thiazol-2-yl)benzenesulfonamide (Ro-61-8048)

Compound Description: Ro-61-8048 serves as a potent inhibitor of KMO [, , ]. By inhibiting KMO, Ro-61-8048 can influence the levels of kynurenic acid in the brain []. It has been investigated for its potential therapeutic effects in models of Huntington's and Alzheimer's diseases [].

(3-N,N-diethylamino-2-hydroxypropyl)-3-(3-nitrophenyl) prop-2-en-oate

Compound Description: This compound is a tertiary amine synthesized from 3-(3-nitrophenyl)propenoic acid (m-nitrocinnamic acid) []. It can be further reacted with dichlorides of maleic acid or fumaric acid to form bis-quaternary ammonium salts, which have potential as plant growth retardants [].

N-(4-(3-(morpholin-2-oxo-5,6-dihydropyridin-1(2H)-yl]phenyl)benzenesulfonamide (7a)

Compound Description: This compound is a sulfonyloxopyridine conjugate that exhibits promising antibacterial activity []. In particular, compound 7a shows comparable activity to well-known antibacterial agents [].

Properties

Product Name

N-[3-(diethylamino)-2-hydroxypropyl]-N-(3-nitrophenyl)benzenesulfonamide

IUPAC Name

N-[3-(diethylamino)-2-hydroxypropyl]-N-(3-nitrophenyl)benzenesulfonamide

Molecular Formula

C19H25N3O5S

Molecular Weight

407.5 g/mol

InChI

InChI=1S/C19H25N3O5S/c1-3-20(4-2)14-18(23)15-21(16-9-8-10-17(13-16)22(24)25)28(26,27)19-11-6-5-7-12-19/h5-13,18,23H,3-4,14-15H2,1-2H3

InChI Key

IZTXFBBDRDTHOO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC(CN(C1=CC(=CC=C1)[N+](=O)[O-])S(=O)(=O)C2=CC=CC=C2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.